Elsibucol

Beschreibung

AGI-1096 is a novel oral antioxidant and selective anti-inflammatory agent that is being developed to address the accelerated inflammation of grafted blood vessels, known as transplant arteritis, common in chronic organ transplant rejection.

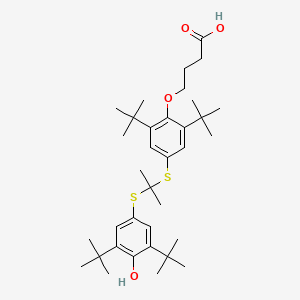

structure in first source

Eigenschaften

IUPAC Name |

4-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O4S2/c1-31(2,3)24-18-22(19-25(29(24)38)32(4,5)6)40-35(13,14)41-23-20-26(33(7,8)9)30(27(21-23)34(10,11)12)39-17-15-16-28(36)37/h18-21,38H,15-17H2,1-14H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFUPQNXMNMQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OCCCC(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176005 | |

| Record name | Elsibucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216167-95-2 | |

| Record name | Elsibucol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216167952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elsibucol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELSIBUCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7T92N1Y8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elsibucol's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

The following tables summarize the key experimental findings related to elsibucol's mechanism of action.

Table 1: In Vitro Effects of this compound and its Parent Compound, Probucol

| Biological Effect | Model System | Treatment | Observed Effect | Reference Compound | Reference Effect |

| VCAM-1 Protein Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Probucol (50 µM) for 48h, stimulated with TNF-α or IL-1β | ~45% reduction in surface protein expression | - | - |

| VCAM-1 mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Probucol (50 µM) for 48h, stimulated with TNF-α or IL-1β | ~40% reduction | - | - |

| Leukocyte Adhesion | Cytokine-stimulated HUVEC and peripheral blood mononuclear leukocytes (PBMC) | Probucol | ~40% reduction | - | - |

| Vascular Smooth Muscle Cell (VSMC) Proliferation | In vitro cell culture | This compound | Reduction in proliferation without affecting cell viability | - | - |

Table 2: In Vivo Effects of this compound

| Biological Effect | Animal Model | Treatment | Observed Effect |

| Neointimal Hyperplasia | Hypercholesterolemic rabbits with arterial injury | 0.5% or 1% this compound in diet | Significant 46% reduction |

| Cellular Proliferation (PCNA immunostaining) | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |

| Oxidative Stress (nitrotyrosine immunostaining) | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |

| VCAM-1 Expression | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |

| Macrophage Infiltration | Injured arteries of hypercholesterolemic rabbits | This compound treatment | Significant reduction |

| Blood Lipid Levels | Hypercholesterolemic rabbits | This compound treatment | Significant decrease in total cholesterol, LDLc, and triglyceride levels |

Core Mechanism of Action: Inhibition of VCAM-1 Expression via NF-κB Pathway

The primary anti-inflammatory effect of this compound is attributed to its ability to suppress the expression of VCAM-1 on the surface of endothelial cells.[1] VCAM-1 is a key adhesion molecule that facilitates the recruitment and attachment of leukocytes, such as monocytes, to the blood vessel wall, a critical step in the initiation and progression of atherosclerosis and other inflammatory conditions.

The expression of VCAM-1 is predominantly regulated by the nuclear factor-kappa B (NF-κB) signaling pathway. In response to pro-inflammatory stimuli like tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκBα) is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific promoter regions of target genes, including the VCAM-1 gene, to initiate their transcription.

While direct evidence for this compound's interaction with specific components of the NF-κB pathway is still emerging, the significant reduction in VCAM-1 expression strongly suggests an inhibitory effect on this signaling cascade. The proposed mechanism is that this compound, owing to its antioxidant properties, may quench the reactive oxygen species (ROS) that act as secondary messengers in the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.

Signaling Pathway Diagram

References

Elsibucol (AGI-1096): A Technical Guide to a Multifaceted VCAM-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsibucol (AGI-1096) is a novel, metabolically stable derivative of probucol, engineered to retain the antioxidant properties of its parent compound while mitigating certain adverse effects. Possessing a unique combination of antioxidant, anti-inflammatory, and antiproliferative activities, this compound has been investigated primarily for its potential in preventing atherosclerosis and chronic organ transplant rejection. Its core mechanism of action revolves around the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1), a key player in inflammatory processes. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action, and a summary of key preclinical findings. The information is presented with structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development efforts in this area.

Introduction

This compound (AGI-1096) is a small molecule that emerged from the optimization of probucol, a lipid-lowering agent with known antioxidant properties. The development of this compound was driven by the need to create a compound with a more favorable safety profile, specifically avoiding the reduction in high-density lipoprotein cholesterol (HDLc) and the prolongation of the QTc interval associated with probucol. This compound has demonstrated a multimodal mechanism of action, positioning it as a candidate for treating chronic inflammatory diseases. Its development, however, appears to have been discontinued, though the preclinical data generated remains a valuable resource for researchers in cardiovascular and inflammatory diseases.

Chemical and Physical Properties

This compound is a phenolic antioxidant. Its chemical structure is designed for metabolic stability.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | AGI-1096 |

| Molecular Formula | C35H54O4S2 |

| Molecular Weight | 602.93 g/mol |

| Appearance | Not publicly available |

| Solubility | Not publicly available |

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression.[1] VCAM-1 is an adhesion molecule expressed on the surface of endothelial cells in response to inflammatory cytokines. It plays a critical role in the recruitment of leukocytes to sites of inflammation, a key event in the pathogenesis of atherosclerosis and transplant rejection.

Inhibition of VCAM-1 Expression

Downstream Signaling Pathways

The expression of VCAM-1 is regulated by a complex signaling cascade initiated by inflammatory stimuli. This compound's inhibitory action likely interferes with this pathway. The binding of inflammatory cytokines like TNF-α to their receptors on endothelial cells activates downstream signaling molecules, leading to the activation of the transcription factor NF-κB, which in turn promotes the transcription of the VCAM-1 gene.

Antioxidant and Anti-inflammatory Effects

Beyond VCAM-1 inhibition, this compound exhibits potent antioxidant properties, which contribute to its anti-inflammatory effects. It can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a key contributor to endothelial dysfunction and inflammation in the vasculature. Furthermore, this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells.

Preclinical Studies

This compound has been evaluated in several preclinical models of atherosclerosis and transplant rejection, demonstrating significant efficacy.

In Vitro Studies

| Parameter | Cell Type | Treatment | Result | Reference |

| VCAM-1 Expression | Endothelial Cells | This compound | Inhibition of inducible expression | [1] |

| E-selectin Expression | Endothelial Cells | This compound | Inhibition of inducible expression | |

| MCP-1 Expression | Endothelial Cells | This compound | Inhibition of inducible expression | |

| TNF-α Secretion | LPS-stimulated PBMCs | This compound | Inhibition of secretion | |

| IL-1β Secretion | LPS-stimulated PBMCs | This compound | Inhibition of secretion | |

| Smooth Muscle Cell Proliferation | Aortic Smooth Muscle Cells | This compound | Inhibition of serum-stimulated proliferation |

In Vivo Studies

Atherosclerosis Model

In a study utilizing hypercholesterolemic rabbits with arterial injury, this compound demonstrated a significant reduction in the development of atherosclerosis.

| Parameter | Animal Model | Treatment | Result | Reference |

| Neointimal Hyperplasia | Hypercholesterolemic rabbits with iliac artery angioplasty | 0.5% and 1% this compound in diet | Significant reduction in neointimal formation | |

| Total Cholesterol | Hypercholesterolemic rabbits | 0.5% and 1% this compound in diet | Significant decrease | |

| LDLc | Hypercholesterolemic rabbits | 0.5% and 1% this compound in diet | Significant decrease | |

| Triglycerides | Hypercholesterolemic rabbits | 0.5% and 1% this compound in diet | Significant decrease | |

| Oxidative Stress | Hypercholesterolemic rabbits with arterial injury | This compound treatment | Reduction in nitrotyrosine staining | |

| Macrophage Infiltration | Hypercholesterolemic rabbits with arterial injury | This compound treatment | Reduction in macrophage infiltration in injured arteries |

Transplant Arteriosclerosis Model

In a rodent model of aortic transplantation, AGI-1096 was effective in preventing chronic allograft arteriosclerosis.

| Parameter | Animal Model | Treatment | Result | Reference |

| Neointimal Hyperplasia | Rat aortic allograft model | AGI-1096 | Dose-dependent reduction | |

| Lumenal Narrowing | Rat aortic allograft model | AGI-1096 | Dose-dependent reduction |

Experimental Protocols

In Vivo Atherosclerosis Study (Rabbit Model)

-

Animals: New Zealand White rabbits.

-

Diet: High-cholesterol diet (0.5% cholesterol) for 3 weeks prior to injury and throughout the study.

-

Treatment Groups:

-

Control (high-cholesterol diet)

-

0.5% this compound supplemented in the diet

-

1% this compound supplemented in the diet

-

1% Probucol supplemented in the diet

-

-

Procedure: Balloon angioplasty of the iliac artery was performed after 3 weeks of the specialized diet.

-

Analysis: After a specified period, animals were euthanized, and the iliac arteries were harvested for histological and immunohistochemical analysis (e.g., PCNA for proliferation, nitrotyrosine for oxidative stress, and macrophage-specific markers). Blood samples were collected for lipid profile analysis.

References

Elsibucol: An In-Depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsibucol, a metabolically stable derivative of the lipid-lowering agent probucol, is an emerging therapeutic candidate with potent antioxidant, anti-inflammatory, and anti-proliferative properties. This technical guide provides a comprehensive overview of the antioxidant characteristics of this compound, with a focus on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these properties. Drawing on data from its parent compound, probucol, this document aims to equip researchers and drug development professionals with a detailed understanding of this compound's potential in mitigating oxidative stress-related pathologies.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions. Phenolic compounds have long been recognized for their antioxidant capabilities, and this compound, as a novel phenolic antioxidant, represents a promising therapeutic avenue.[1] Its structural similarity to probucol, a well-characterized antioxidant, suggests a comparable, if not enhanced, capacity to counteract oxidative damage.[2][3] This guide synthesizes the current understanding of this compound's antioxidant profile, providing a foundational resource for its further investigation and clinical development.

Quantitative Antioxidant Profile

Table 1: In Vitro Antioxidant Activity of Probucol (as a proxy for this compound)

| Assay Type | Species | IC50/EC50 Value | Reference Compound | Reference |

| Superoxide Radical Scavenging | In vitro | Data suggests potent activity | Not specified | [5] |

| LDL Oxidation Inhibition | Human | 0.1-10 µM (effective concentration) | Not specified | [6] |

Note: The data presented for probucol is intended to be indicative of the potential antioxidant capacity of this compound. Further direct experimental validation on this compound is warranted.

Mechanism of Action: Targeting Redox-Sensitive Signaling

This compound's antioxidant and anti-inflammatory effects are intrinsically linked to its ability to modulate redox-sensitive signaling pathways. A key target is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, a critical step in the inflammatory cascade that leads to atherosclerosis.[7]

The expression of VCAM-1 on endothelial cells is induced by pro-inflammatory cytokines and involves the generation of ROS by enzymes such as NADPH oxidase.[8][9] These ROS act as second messengers, activating transcription factors like NF-κB, which in turn drive the expression of VCAM-1.[9] By scavenging these ROS, this compound is believed to interrupt this signaling cascade, thereby downregulating VCAM-1 expression and reducing the recruitment of inflammatory cells to the vascular wall.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism by which this compound interferes with the redox-sensitive signaling pathway leading to VCAM-1 expression.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to assessing the antioxidant properties of this compound.

In Vivo Assessment of Oxidative Stress: Nitrotyrosine Immunostaining

Nitrotyrosine is a stable marker of peroxynitrite-mediated oxidative damage. Its detection in tissues provides evidence of in vivo oxidative stress.

Protocol:

-

Tissue Preparation: Arterial tissue sections (5 µm) are deparaffinized and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating.

-

Blocking: Non-specific binding sites are blocked by incubating the sections with a blocking solution (e.g., normal horse serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Sections are incubated with a primary antibody against nitrotyrosine (e.g., rabbit polyclonal anti-nitrotyrosine) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) is applied for 1 hour at room temperature.

-

Signal Amplification: An avidin-biotin-peroxidase complex (ABC reagent) is applied for 30 minutes.

-

Visualization: The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of nitrotyrosine formation.

-

Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: The extent of nitrotyrosine staining is quantified using image analysis software.

Experimental Workflow Diagram: Nitrotyrosine Immunostaining

In Vitro Antioxidant Capacity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

Protocol:

-

Preparation of Reagents: A stock solution of DPPH in methanol is prepared. A series of dilutions of this compound and a reference antioxidant (e.g., ascorbic acid) are made.

-

Assay Procedure: In a 96-well microplate, a fixed volume of the DPPH solution is added to varying concentrations of the test compound (this compound) and the reference compound. A control well contains only DPPH and the solvent.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The concentration of the compound required to inhibit 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the concentration of the compound.

Conclusion

This compound demonstrates significant promise as a therapeutic agent with potent antioxidant properties. Its mechanism of action, inferred from its structural relationship to probucol, appears to involve the direct scavenging of reactive oxygen species and the consequent inhibition of pro-inflammatory, redox-sensitive signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and quantitative characterization of this compound's antioxidant efficacy. Further research, particularly focused on generating specific quantitative data for this compound, will be crucial for its progression through the drug development pipeline and its potential application in treating a range of oxidative stress-driven diseases.

References

- 1. What is the mechanism of Probucol? [synapse.patsnap.com]

- 2. Where are we with probucol: a new life for an old drug? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Probucol as an antioxidant and antiatherogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probucol, a superoxide free radical scavenger in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vascular cell adhesion molecule-1 expression and signaling during disease: regulation by reactive oxygen species and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. VCAM-1 Signals Activate Endothelial Cell Protein Kinase Cα via Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Elsibucol: A Deep Dive into its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsibucol, a metabolically stable derivative of the lipid-lowering agent probucol, has demonstrated significant anti-inflammatory properties, positioning it as a promising therapeutic candidate for inflammatory conditions, particularly atherosclerosis. This technical guide provides a comprehensive overview of the core anti-inflammatory effects of this compound, detailing its impact on key cellular and molecular processes involved in inflammation. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and visualizes the implicated signaling pathways and experimental workflows.

Core Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by attenuating vascular inflammation and the associated cellular events. Key demonstrated effects include the reduction of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression, inhibition of macrophage infiltration into inflamed tissues, and suppression of vascular smooth muscle cell (VSMC) proliferation. These actions collectively contribute to the amelioration of inflammatory processes, particularly within the vasculature.

Quantitative Data on Anti-inflammatory Efficacy

While specific IC50 values for this compound's anti-inflammatory effects are not extensively reported in publicly available literature, preclinical studies in hypercholesterolemic rabbits have provided significant quantitative evidence of its efficacy.

| Parameter | Treatment Group | Result | Significance | Reference |

| Neointimal Hyperplasia | 1% this compound Diet | 46% reduction | p < 0.05 | [1] |

| VCAM-1 Expression in Injured Arteries | This compound Treatment | Significant reduction | - | [1] |

| Macrophage Infiltration in Injured Arteries | This compound Treatment | Significant reduction | - | [1] |

| Vascular Smooth Muscle Cell Proliferation | This compound (in vitro) | Reduction without affecting viability | - | [1] |

Implicated Signaling Pathways

The anti-inflammatory actions of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. As a derivative of probucol, which is known to inhibit the NF-κB pathway, it is highly probable that this compound shares this mechanism.[2] The NF-κB signaling cascade is a central regulator of inflammatory gene expression, including VCAM-1.

Another potential, though less directly substantiated, mechanism is the inhibition of soluble epoxide hydrolase (sEH). sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of sEH would therefore increase the levels of EETs, leading to a reduction in inflammation.

Visualizing the NF-κB Signaling Pathway

Caption: Probable inhibition of the NF-κB signaling pathway by this compound.

Visualizing the Soluble Epoxide Hydrolase (sEH) Pathway

Caption: Potential modulation of the sEH pathway by this compound.

Detailed Experimental Protocols

The following sections describe the general methodologies for the key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Model of Atherosclerosis

This protocol is based on the study by Dussault et al. (2014) which investigated the effects of this compound in a rabbit model of atherosclerosis.[1]

-

Animal Model: New Zealand White rabbits.

-

Diet: High-cholesterol diet (e.g., 0.5% cholesterol) supplemented with or without this compound (e.g., 0.5% or 1%) or probucol (e.g., 1%) as a comparator.

-

Arterial Injury: After a period of dietary intervention (e.g., 3 weeks), an angioplasty of a major artery (e.g., iliac artery) is performed to induce neointimal hyperplasia.

-

Treatment Duration: The specialized diet is continued for a set period post-injury (e.g., 4 weeks).

-

Outcome Measures:

-

Lipid Profile: Blood samples are collected to measure total cholesterol, LDLc, and triglyceride levels.

-

Neointimal Hyperplasia: Arterial sections are stained (e.g., with Verhoeff-van Gieson) and morphometrically analyzed to quantify the intima-to-media ratio.

-

Cellular Proliferation: Immunohistochemical staining for Proliferating Cell Nuclear Antigen (PCNA) in arterial sections.

-

Oxidative Stress: Immunohistochemical staining for nitrotyrosine in arterial sections.

-

VCAM-1 Expression: Immunohistochemical staining for VCAM-1 in arterial sections.

-

Macrophage Infiltration: Immunohistochemical staining for a macrophage-specific marker (e.g., RAM-11) in arterial sections.

-

Caption: Experimental workflow for the in vivo atherosclerosis model.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This protocol outlines a general method to assess the direct effect of this compound on VSMC proliferation.

-

Cell Culture: Primary vascular smooth muscle cells are isolated from a suitable source (e.g., rat aorta) and cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Treatment: Cells are seeded in multi-well plates and, after reaching a certain confluency, are serum-starved to synchronize the cell cycle. Subsequently, cells are treated with a mitogen (e.g., PDGF) in the presence or absence of varying concentrations of this compound.

-

Proliferation Assessment (choose one or more):

-

MTT Assay: Measures the metabolic activity of viable cells.

-

BrdU Incorporation Assay: Detects DNA synthesis in proliferating cells.

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

-

Viability Assessment: A complementary assay, such as Trypan Blue exclusion, should be performed to ensure that any observed decrease in proliferation is not due to cytotoxicity.

Caption: Workflow for the in vitro VSMC proliferation assay.

Conclusion

This compound demonstrates potent anti-inflammatory effects, primarily through the inhibition of key events in vascular inflammation, including VCAM-1 expression, macrophage infiltration, and VSMC proliferation. While the precise molecular targets and signaling pathways are still under full investigation, evidence points towards the modulation of the NF-κB pathway as a likely mechanism of action. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 values for its various anti-inflammatory effects and a more in-depth exploration of its impact on other inflammatory signaling cascades. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of inflammatory diseases, particularly atherosclerosis.

References

Elsibucol and its Role in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsibucol, a metabolically stable derivative of probucol, has emerged as a promising therapeutic agent in the management of atherosclerosis. Possessing potent antioxidant, anti-inflammatory, and antiproliferative properties, this compound addresses multiple facets of atherosclerotic plaque development. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, a summary of key preclinical findings, and detailed experimental protocols relevant to its study in the context of atherosclerosis.

Mechanism of Action

This compound's therapeutic effects in atherosclerosis are multifaceted, primarily revolving around its ability to mitigate oxidative stress and inflammation within the arterial wall. As a derivative of probucol, its mechanism is thought to be similar, involving the inhibition of low-density lipoprotein (LDL) oxidation, a critical initiating step in atherogenesis.[1][2] Oxidized LDL (ox-LDL) is a key driver of endothelial dysfunction, foam cell formation, and the inflammatory cascade.

Furthermore, preclinical evidence suggests that this compound modulates inflammatory signaling pathways. A key study has shown that this compound treatment is associated with a reduction in Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is a crucial adhesion molecule that facilitates the recruitment and infiltration of macrophages into the subendothelial space, a pivotal event in plaque formation. The expression of VCAM-1 is primarily regulated by the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] Therefore, it is hypothesized that this compound exerts its anti-inflammatory effects, at least in part, by downregulating the NF-κB pathway, leading to decreased VCAM-1 expression and subsequent reduction in macrophage infiltration.

Quantitative Data from Preclinical Studies

A pivotal preclinical study investigated the effects of this compound in a hypercholesterolemic rabbit model of atherosclerosis following arterial injury. The key quantitative findings from this study are summarized in the table below.

| Parameter | Control Group | 0.5% this compound Group | 1% this compound Group | 1% Probucol Group | Key Finding |

| Neointimal Hyperplasia | - | - | - | - | A significant 46% reduction with this compound treatment.[5] |

| Blood Total Cholesterol | Elevated | Significantly Decreased | Significantly Decreased | Decreased | This compound demonstrated a more pronounced effect than probucol.[5] |

| LDLc | Elevated | Significantly Decreased | Significantly Decreased | Decreased | This compound showed a significant reduction.[5] |

| Triglycerides | Elevated | Significantly Decreased | Significantly Decreased | Not specified | This compound treatment led to a significant decrease.[5] |

| Cellular Proliferation (PCNA) | High | Significantly Reduced | Significantly Reduced | Not specified | This compound reduced vascular smooth muscle cell proliferation.[5] |

| Oxidative Stress (Nitrotyrosine) | High | Significantly Reduced | Significantly Reduced | Not specified | This compound treatment was associated with a reduction in oxidative stress.[5] |

| VCAM-1 Expression | High | Significantly Reduced | Significantly Reduced | Not specified | This compound reduced the expression of this key inflammatory adhesion molecule.[5] |

| Macrophage Infiltration | High | Significantly Reduced | Significantly Reduced | Not specified | A decrease in macrophage presence in injured arteries was observed.[5] |

| Endothelial Healing | - | Not Affected | Not Affected | Not specified | This compound did not impede the healing of the endothelium.[5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Model of Atherosclerosis

-

Animal Species: New Zealand White rabbits are a commonly used model for atherosclerosis research due to their sensitivity to cholesterol-rich diets and the development of atherosclerotic lesions that are morphologically similar to those in humans.[6][7]

-

Diet: To induce hypercholesterolemia, rabbits are fed a high-cholesterol diet. A typical diet consists of standard rabbit chow supplemented with a percentage of cholesterol (e.g., 0.3-1%) and often includes a fat source like coconut oil to enhance absorption.[8]

-

Arterial Injury: To accelerate and localize plaque formation, a mechanical injury is often induced in a specific artery, such as the iliac or carotid artery. This is commonly performed using a balloon catheter inserted via a femoral artery access point. The balloon is inflated to denude the endothelium, triggering an inflammatory and proliferative response that, in the presence of hypercholesterolemia, leads to rapid lesion development.[9]

-

Drug Administration: this compound or a control substance is typically mixed into the high-cholesterol diet at specified concentrations (e.g., 0.5% or 1% by weight).[5] The treatment period usually lasts for several weeks to months.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

-

Cell Culture: Primary vascular smooth muscle cells are isolated from the aortas of rabbits or other suitable animal models and cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Proliferation Assay:

-

VSMCs are seeded in 96-well plates and allowed to adhere.

-

The cells are then serum-starved for 24-48 hours to synchronize their cell cycles.

-

Following synchronization, the cells are treated with a mitogen (e.g., platelet-derived growth factor) in the presence or absence of varying concentrations of this compound.

-

Cell proliferation can be quantified using several methods, such as:

-

BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into newly synthesized DNA.

-

MTT Assay: A colorimetric assay that measures metabolic activity, which is proportional to the number of viable cells.

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

-

Immunohistochemistry for In Vivo Analysis

-

Tissue Preparation:

-

At the end of the in vivo study period, the animals are euthanized, and the injured and uninjured arterial segments are harvested.

-

The arteries are perfusion-fixed with a suitable fixative, such as 4% paraformaldehyde.

-

The fixed tissues are then embedded in paraffin or a cryo-embedding medium (e.g., OCT compound).

-

Cross-sections of the arteries (typically 5-10 µm thick) are cut using a microtome or cryostat and mounted on microscope slides.

-

-

Immunostaining Protocol:

-

Antigen Retrieval: For paraffin-embedded sections, antigen retrieval is performed by heating the slides in a citrate buffer.

-

Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., normal goat serum).

-

Primary Antibody Incubation: The sections are incubated overnight at 4°C with primary antibodies specific for the proteins of interest, such as:

-

PCNA (Proliferating Cell Nuclear Antigen): To assess cell proliferation.

-

Nitrotyrosine: As a marker of oxidative stress.

-

VCAM-1: To evaluate inflammatory activation of the endothelium.

-

A macrophage-specific marker (e.g., RAM-11 for rabbits): To quantify macrophage infiltration.

-

-

Secondary Antibody Incubation: The sections are incubated with a biotinylated secondary antibody that recognizes the primary antibody.

-

Signal Detection: An enzyme-conjugated streptavidin (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining: The sections are counterstained with a nuclear stain like hematoxylin to visualize the tissue morphology.

-

Microscopy and Analysis: The stained sections are imaged using a light microscope, and the stained areas are quantified using image analysis software.

-

Endothelial Healing Assessment

-

Evans Blue Staining: This in vivo staining method is used to assess the integrity of the endothelial barrier.

-

At a specified time point after arterial injury, Evans blue dye is injected intravenously into the animal.

-

The dye binds to albumin in the bloodstream and will only extravasate into the arterial wall in areas where the endothelium is damaged and permeable.

-

After a circulation period, the animal is euthanized, and the aorta is excised and opened longitudinally.

-

Areas with intact endothelium will appear white, while areas of endothelial damage will be stained blue.

-

The blue-stained area can be quantified to assess the extent of endothelial denudation and the progress of re-endothelialization.[5]

-

Visualizations

Signaling Pathway of this compound in Atherosclerosis

References

- 1. JCI - Probucol inhibits oxidative modification of low density lipoprotein. [jci.org]

- 2. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Viscolin reduces VCAM-1 expression in TNF-α-treated endothelial cells via the JNK/NF-κB and ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The effects of anti-inflammatory on activation of nuclear factor-kappaB and expression of cell adhesion molecules in patients with ulcerative colitis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of an atherosclerosis rabbit model to evaluate the hemodynamic impact of extracorporeal circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury [jove.com]

Elsibucol and its Role in Mitigating Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsibucol, a metabolically stable derivative of probucol, is an emerging therapeutic agent with significant antioxidant, anti-inflammatory, and anti-proliferative properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound is proposed to mitigate oxidative stress, primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct experimental evidence for this compound's mechanism is still developing, this document synthesizes the available data on this compound and its parent compound, probucol, to present a comprehensive overview for research and development purposes. This guide includes a summary of quantitative data, detailed experimental protocols for investigating its antioxidant effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Oxidative Stress and the Nrf2 Pathway

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, implicating oxidative stress in the pathophysiology of numerous diseases, including atherosclerosis, neurodegenerative disorders, and inflammatory conditions.

The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative stress.[2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes. This transcriptional activation results in the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis.[2][4]

This compound's Antioxidant Activity: An Inferred Mechanism via Nrf2 Activation

While studies directly investigating this compound's impact on the Nrf2 pathway are limited, extensive research on its parent compound, probucol, provides a strong basis for its proposed mechanism of action. Probucol has been demonstrated to activate the Nrf2/ARE signaling pathway, leading to the upregulation of downstream antioxidant enzymes and a subsequent reduction in oxidative stress and inflammation.[2][4][5] A study on succinobucol, another probucol derivative, also suggests that its protective effects against mitochondrial dysfunction-derived oxidative stress may be mediated through the Nrf2/ARE pathway. Given that this compound is a metabolically stable derivative of probucol, it is highly probable that it shares this fundamental antioxidant mechanism.

In a study involving hypercholesterolemic rabbits with arterial injury, treatment with this compound was associated with a significant reduction in oxidative stress, as evidenced by decreased nitrotyrosine immunostaining in injured arteries.[1] This finding, coupled with the known Nrf2-activating properties of probucol, strongly supports the hypothesis that this compound exerts its antioxidant effects through the modulation of the Nrf2 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound and probucol, highlighting their effects on markers of oxidative stress and Nrf2 pathway activation.

Table 1: Effect of this compound on Oxidative Stress Marker

| Compound | Model System | Marker Assessed | Outcome | Reference |

| This compound | Hypercholesterolemic rabbits | Nitrotyrosine immunostaining | Significant reduction in injured arteries | [1] |

Table 2: Effects of Probucol on Nrf2 Pathway Activation (Inferred Relevance for this compound)

| Compound | Model System | Marker Assessed | Outcome | Reference |

| Probucol | Rats with Spinal Cord Injury | Nrf2, HO-1, NQO1 protein levels (Western Blot) | Significantly increased levels compared to vehicle group. | [2][4] |

| Probucol | Rats with Spinal Cord Injury | Nrf2 immunofluorescence | Evidently increased staining intensity in the probucol group. | [2] |

| Probucol | High Glucose-treated Human Müller Cells | Nrf2, p62, GCLC expression (qPCR & Western Blot) | Activated the Nrf2/p62 pathway and upregulated GCLC expression. | [6] |

| Probucol | LPS-induced Astrocytes | Nrf2, HO-1, NQO1 protein levels (Western Blot) | Activated the Nrf2/ARE signaling pathway. | [2] |

Signaling Pathways and Experimental Workflows

The Nrf2-Keap1 Signaling Pathway Modulated by this compound

The following diagram illustrates the proposed mechanism of action for this compound in activating the Nrf2 antioxidant response pathway.

Experimental Workflow for Assessing this compound's Antioxidant Effects

This diagram outlines a typical experimental workflow to investigate the antioxidant properties of this compound in a cell-based model.

References

- 1. This compound inhibits atherosclerosis following arterial injury: multifunctional effects on cholesterol levels, oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. Probucol attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Targets of Elsibucol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsibucol, a metabolically stable derivative of probucol, is a multifunctional agent with significant antioxidant, anti-inflammatory, and antiproliferative properties. This document provides a comprehensive overview of the known cellular targets of this compound, focusing on its mechanism of action in the context of atherosclerosis and related inflammatory conditions. Quantitative data from available literature is summarized, detailed experimental methodologies are provided, and key signaling pathways and experimental workflows are visualized to offer a thorough understanding of this compound's therapeutic potential.

Primary Cellular Target: Vascular Cell Adhesion Molecule-1 (VCAM-1)

The principal cellular target of this compound is the inhibition of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. VCAM-1 is a key adhesion molecule expressed on the surface of endothelial cells in response to pro-inflammatory cytokines. It plays a critical role in the recruitment and adhesion of leukocytes to the vascular endothelium, a crucial step in the initiation and progression of atherosclerosis.

Quantitative Data on VCAM-1 Inhibition

| Compound | Target | Assay | IC50 | Reference |

| AGI-1067 (this compound analog) | VCAM-1 Expression | Cellular Assay | 6 µM | [1] |

Pleiotropic Cellular Effects

Beyond its primary effect on VCAM-1, this compound exerts several other significant cellular effects that contribute to its anti-atherosclerotic profile.

Reduction of Oxidative Stress

This compound demonstrates potent antioxidant properties, leading to a reduction in oxidative stress within the vasculature. This is evidenced by a decrease in nitrotyrosine staining in injured arteries of animal models treated with this compound. Nitrotyrosine is a marker of peroxynitrite-mediated damage, a key component of oxidative stress.

Inhibition of Vascular Smooth Muscle Cell Proliferation

This compound inhibits the proliferation of vascular smooth muscle cells (VSMCs), a critical event in the development of neointimal hyperplasia following arterial injury. This antiproliferative effect is observed through reduced staining for Proliferating Cell Nuclear Antigen (PCNA), a marker for cellular proliferation.

Summary of Pleiotropic Effects

| Cellular Effect | Marker/Assay | Outcome |

| Reduction of Oxidative Stress | Nitrotyrosine Immunostaining | Decreased levels in treated tissues |

| Inhibition of VSMC Proliferation | PCNA Immunostaining | Reduced number of proliferating cells |

Signaling Pathway: Inhibition of NF-κB Mediated VCAM-1 Expression

The primary mechanism by which this compound is thought to inhibit VCAM-1 expression is through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master transcriptional regulator of inflammatory responses and its activation is a key step in the induction of VCAM-1 by cytokines like TNF-α.

Caption: Proposed mechanism of this compound's inhibition of NF-κB mediated VCAM-1 expression.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the cellular targets of this compound.

VCAM-1 Expression Analysis (Western Blot)

This protocol outlines the general steps for assessing VCAM-1 protein expression in endothelial cells treated with this compound.

Caption: Workflow for VCAM-1 Western Blot analysis.

Protocol Details:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation with TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6-24 hours).

-

Lysis and Quantification: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against VCAM-1, followed by an HRP-conjugated secondary antibody.

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate, and band intensities are quantified by densitometry.

Nitrotyrosine Immunohistochemistry

This protocol describes the general procedure for detecting nitrotyrosine in arterial tissue sections.

Caption: Workflow for Nitrotyrosine Immunohistochemistry.

Protocol Details:

-

Tissue Preparation: Arterial segments are fixed in formalin and embedded in paraffin.

-

Sectioning and Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. After blocking, they are incubated with a primary antibody against nitrotyrosine, followed by a biotinylated secondary antibody and detection with an avidin-biotin-peroxidase complex and DAB substrate.

-

Analysis: The extent of brown staining indicates the level of nitrotyrosine.

PCNA Immunohistochemistry

This protocol outlines the general steps for detecting proliferating cells in arterial tissue.

Caption: Workflow for PCNA Immunohistochemistry.

Protocol Details:

-

Tissue Preparation and Staining: Similar to the nitrotyrosine protocol, with the primary antibody being specific for PCNA.

-

Analysis: The number of PCNA-positive nuclei is counted to determine the proliferative index.

Conclusion

This compound is a promising therapeutic agent with a multi-faceted mechanism of action targeting key events in the pathogenesis of atherosclerosis. Its primary cellular target is the inhibition of VCAM-1 expression, likely through the suppression of the NF-κB signaling pathway. Furthermore, its antioxidant and antiproliferative properties contribute significantly to its overall beneficial effects on the vasculature. Further research to precisely quantify the potency of this compound on its various targets and to fully elucidate its molecular interactions will be invaluable for its clinical development.

References

The Pharmacokinetics of Elsibucol in Animal Models: A Review of Currently Available Data

Despite its investigation as a novel phenolic intracellular antioxidant with anti-inflammatory and antiproliferative properties for conditions such as transplant rejection, a comprehensive public-domain repository of in-depth pharmacokinetic data for Elsibucol (also known as AGI-1096) in animal models remains elusive. This technical guide aims to synthesize the available information and provide a framework for the anticipated pharmacokinetic characterization of this compound. Due to the limited specific data on this compound, this document will also address the general principles and methodologies pertinent to the preclinical pharmacokinetic evaluation of small molecule therapeutics, which would be applicable to this compound.

Introduction to this compound

This compound is a novel oral antioxidant and selective anti-inflammatory agent.[1] It has been investigated for its potential to address the accelerated inflammation of grafted blood vessels, a condition known as transplant arteritis, which is common in chronic organ transplant rejection.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal species is a critical component of its preclinical development. Such data is essential for dose selection, predicting human pharmacokinetics, and ensuring the safety and efficacy of the drug.

General Principles of Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies are fundamental to drug development, providing insights into what the body does to a drug.[2] These studies are typically conducted in various animal models to predict the metabolic behavior of new compounds in humans.[3][4] Key parameters evaluated include:

-

Absorption: The process by which the drug enters the bloodstream.

-

Distribution: The dissemination of the drug to various tissues and organs.

-

Metabolism: The biotransformation of the drug into other compounds (metabolites).

-

Excretion: The removal of the drug and its metabolites from the body.

The selection of appropriate animal models is crucial, as there can be significant interspecies differences in drug metabolism, often related to the cytochrome P450 (CYP) enzyme systems.[3][4][5]

Anticipated Experimental Protocols for this compound Pharmacokinetic Studies

While specific protocols for this compound are not publicly available, standard methodologies for small molecule pharmacokinetic studies in animal models would likely be employed.

Animal Models

Typical animal models used in preclinical pharmacokinetics include rodents (mice, rats) and non-rodents (dogs, monkeys).[3][4][6] The choice of species is often based on similarities in metabolic pathways to humans.

Drug Administration and Sample Collection

This compound, being an oral agent, would likely be administered via oral gavage. Intravenous administration would also be necessary to determine absolute bioavailability. Blood samples would be collected at various time points post-administration to characterize the plasma concentration-time profile.

Bioanalytical Method

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound and its potential metabolites in biological matrices like plasma and urine.

A generalized workflow for such an experiment is depicted below.

Expected Pharmacokinetic Data for this compound

Should pharmacokinetic data for this compound become available, it would be expected to be presented in a tabular format, allowing for easy comparison across different species and dose levels. The key parameters would include:

| Parameter | Description | Units |

| Tmax | Time to reach maximum plasma concentration | h |

| Cmax | Maximum plasma concentration | ng/mL |

| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ngh/mL |

| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity | ngh/mL |

| t1/2 | Elimination half-life | h |

| CL | Clearance | L/h/kg |

| Vd | Volume of distribution | L/kg |

| F | Bioavailability | % |

Potential Metabolic Pathways

The metabolism of phenolic compounds like this compound often involves Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The primary enzymes involved in Phase I metabolism are the cytochrome P450s.[2] A potential, generalized metabolic pathway for a phenolic compound is illustrated below.

Conclusion

While specific pharmacokinetic data for this compound in animal models is not currently available in the public domain, this guide outlines the standard principles and methodologies that would be applied to characterize its ADME profile. The generation and publication of such data will be a critical step in the continued development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to consult forthcoming publications for specific data on the pharmacokinetics of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Species differences between mouse, rat, dog, monkey and human CYP-mediated drug metabolism, inhibition and induction | Semantic Scholar [semanticscholar.org]

- 6. longdom.org [longdom.org]

Elsibucol vs. Probucol: A Comprehensive Structural and Mechanistic Comparison

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of extensive research in the context of cardiovascular diseases. Its unique mechanism of action, distinct from statins, involves the facilitation of reverse cholesterol transport and inhibition of oxidative modification of low-density lipoprotein (LDL). Elsibucol, a metabolically stable derivative of probucol, has emerged as a promising analogue with potentially enhanced anti-inflammatory and anti-atherosclerotic effects. This technical guide provides a detailed comparative analysis of the chemical structures and mechanisms of action of this compound and probucol, supplemented with experimental protocols and data presented for clear comparison.

Chemical Structure Comparison

The fundamental structural difference between this compound and probucol lies in the substitution on one of the phenolic rings. This compound possesses a butanoic acid moiety, which significantly alters its physicochemical properties and potentially its biological activity.

Probucol is chemically known as 4,4'-((propane-2,2-diylbis(thio))bis(2,6-di-tert-butylphenol)). Its structure is characterized by two di-tert-butylphenol rings linked by a propane-2,2-diylbis(thio) bridge.

This compound is identified by its IUPAC name, 4-(4-((1-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)sulfanyl)-1-methylethyl)sulfanyl)-2,6-bis(1,1-dimethylethyl)phenoxy)butanoic acid.[1] It retains the core structure of probucol but includes a butanoic acid group attached to one of the phenoxy rings. This addition introduces a carboxylic acid functional group, which is expected to increase the polarity and alter the pharmacokinetic profile of the molecule compared to probucol.

Below is a visual representation of the chemical structures of probucol and this compound.

Physicochemical Properties

The addition of the butanoic acid group to the probucol structure in this compound is expected to influence its physicochemical properties, such as solubility, lipophilicity (LogP), and polar surface area (PSA). While experimental data for this compound is limited, a comparative table of key properties is presented below, with some values for this compound being predicted based on its structure.

| Property | Probucol | This compound | Reference |

| Chemical Formula | C31H48O2S2 | C35H54O4S2 | [2] |

| Molecular Weight | 516.84 g/mol | 602.93 g/mol | [1] |

| Melting Point | 124-127 °C | Not available | |

| Water Solubility | Very low | Predicted to be low, but higher than probucol | |

| LogP (predicted) | > 8 | ~ 9 | |

| Polar Surface Area (predicted) | 40.46 Ų | 77.76 Ų |

Synthesis

Probucol Synthesis

A common method for synthesizing probucol involves the condensation reaction of 2,6-di-tert-butylphenol with acetone and hydrogen sulfide in the presence of a catalyst.

This compound Synthesis

Mechanism of Action

Both probucol and this compound exhibit antioxidant and lipid-lowering effects, but their mechanisms, particularly the anti-inflammatory actions, may have subtle but significant differences.

Probucol

Probucol's mechanism of action is multifaceted:

-

Antioxidant Activity: It is a potent antioxidant that inhibits the oxidative modification of LDL, a key step in the initiation of atherosclerosis.[3]

-

Lipid-Lowering Effects: It lowers both LDL and high-density lipoprotein (HDL) cholesterol levels. The reduction in LDL is primarily due to an increase in its fractional catabolic rate.

-

Anti-inflammatory Effects: Probucol has been shown to suppress the expression of vascular cell adhesion molecule-1 (VCAM-1), which plays a crucial role in the recruitment of inflammatory cells to the arterial wall.[2]

This compound

This compound, as a derivative of probucol, shares its core antioxidant and lipid-lowering properties. However, it is reported to have more pronounced anti-inflammatory and anti-proliferative effects.[4] A key aspect of its mechanism is the potent inhibition of VCAM-1 expression.[4] The presence of the butanoic acid group may enhance its interaction with cellular targets or alter its distribution within tissues, leading to a more potent effect on inflammatory pathways. Studies have shown that this compound's effect on cholesterol levels and neointimal formation is more significant than that of probucol.[4]

Experimental Protocols

Assessment of Antioxidant Activity (DPPH Assay)

This protocol outlines a common method for evaluating the free radical scavenging activity of compounds like this compound and probucol.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compounds (this compound, probucol) at various concentrations

-

Ascorbic acid (positive control)

-

Methanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

Add 100 µL of each dilution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Evaluation of VCAM-1 Expression in Endothelial Cells

This protocol describes how to assess the inhibitory effect of this compound and probucol on VCAM-1 expression in cultured human umbilical vein endothelial cells (HUVECs).

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Tumor necrosis factor-alpha (TNF-α)

-

Test compounds (this compound, probucol)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers

-

Anti-VCAM-1 antibody conjugated to a fluorescent dye

-

Flow cytometer

Procedure:

-

Culture HUVECs to confluence in 6-well plates.

-

Pre-treat the cells with various concentrations of this compound or probucol for a specified time (e.g., 24 hours).

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a further 6-8 hours to induce VCAM-1 expression.

-

Wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.

-

Fix and permeabilize the cells according to standard protocols.

-

Incubate the cells with the fluorescently labeled anti-VCAM-1 antibody.

-

Wash the cells to remove unbound antibody.

-

Analyze the fluorescence intensity of the cells using a flow cytometer to quantify VCAM-1 expression.

Conclusion

This compound represents a structurally modified derivative of probucol with the addition of a butanoic acid moiety. This modification appears to enhance its anti-inflammatory properties, particularly its ability to inhibit VCAM-1 expression, a critical step in the pathogenesis of atherosclerosis. While both compounds share a common heritage as potent antioxidants and lipid-lowering agents, the structural distinction of this compound may translate into a more favorable therapeutic profile for the treatment of inflammatory cardiovascular diseases. Further research, including detailed preclinical and clinical studies, is warranted to fully elucidate the comparative efficacy and safety of this compound and probucol.

References

- 1. researchgate.net [researchgate.net]

- 2. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Cell Adhesion Molecule-1 Expression and Signaling During Disease: Regulation by Reactive Oxygen Species and Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Elsibucol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Elsibucol, focusing on a rabbit model of atherosclerosis. Detailed protocols for key experimental procedures are included to facilitate study design and execution.

Introduction

This compound, a metabolically stable derivative of probucol, is a promising therapeutic agent with antioxidant, anti-inflammatory, and antiproliferative properties.[1] In vivo studies have demonstrated its efficacy in reducing atherosclerosis.[1] This document outlines the dosage, administration, and relevant experimental protocols for assessing the in vivo effects of this compound in a hypercholesterolemic rabbit model of arterial injury.

Data Presentation

Table 1: this compound Dosage and Administration in a Rabbit Model of Atherosclerosis

| Parameter | Details | Reference |

| Animal Model | New Zealand White rabbits | [1] |

| Diet | High cholesterol diet | [1] |

| Drug Administration | Supplemented in the diet | [1] |

| Dosage Groups | 0.5% this compound, 1% this compound, 1% Probucol (for comparison), Control (no supplement) | [1] |

| Treatment Duration | Diet initiated 3 weeks prior to arterial injury and continued thereafter | [1] |

| Induction of Atherosclerosis | Angioplasty of the iliac artery | [1] |

Table 2: Summary of In Vivo Effects of this compound in Hypercholesterolemic Rabbits

| Parameter Assessed | Effect of this compound Treatment | Key Findings | Reference |

| Blood Lipids | Significant decrease in total cholesterol, LDLc, and triglyceride levels. | More pronounced effect than probucol. | [1] |

| Neointimal Hyperplasia | Significant reduction (46%) following arterial injury. | More pronounced effect than probucol. | [1] |

| Cellular Proliferation (PCNA) | Significant reduction in injured arteries. | Indicates antiproliferative effect in vivo. | [1] |

| Oxidative Stress (Nitrotyrosine) | Significant reduction in injured arteries. | Demonstrates in vivo antioxidant activity. | [1] |

| Inflammation (VCAM-1) | Reduced expression in injured arteries. | Supports anti-inflammatory properties. | [1] |

| Macrophage Infiltration | Reduced infiltration in injured arteries. | Consistent with anti-inflammatory action. | [1] |

| Endothelial Healing (Evans blue) | No prevention of endothelial healing. | Suggests a favorable safety profile regarding vascular repair. | [1] |

Experimental Protocols

Animal Model: Hypercholesterolemic Rabbit with Arterial Injury

Objective: To establish a rabbit model of atherosclerosis amenable to studying the effects of this compound.

Materials:

-

New Zealand White rabbits

-

High-cholesterol rabbit chow

-

This compound

-

Anesthetic agents (e.g., ketamine, xylazine)

-

Surgical instruments

-

Angioplasty balloon catheter

Procedure:

-

House New Zealand White rabbits individually and provide ad libitum access to water.

-

For the treatment groups, supplement a high-cholesterol diet with 0.5% or 1% this compound by weight. A control group should receive the high-cholesterol diet without the supplement.

-

Feed the rabbits their respective diets for 3 weeks to induce hypercholesterolemia.

-

After 3 weeks, anesthetize the rabbits.

-

Perform a surgical cut-down to expose the femoral artery.

-

Introduce an angioplasty balloon catheter and advance it to the iliac artery under fluoroscopic guidance.

-

Induce arterial injury by inflating the balloon to a specified pressure for a defined duration.

-

Withdraw the catheter and close the surgical incision.

-

Allow the animals to recover and continue their respective diets for the remainder of the study period.

Immunohistochemistry for PCNA, VCAM-1, and Nitrotyrosine

Objective: To assess cellular proliferation, inflammation, and oxidative stress in the arterial tissue.

Materials:

-

Paraffin-embedded arterial tissue sections (5 µm)

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibodies:

-

Rabbit anti-PCNA antibody

-

Rabbit anti-VCAM-1 antibody

-

Rabbit anti-Nitrotyrosine antibody

-

-

Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB (3,3'-diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol (100%, 95%, 70%, 50%; 3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval solution.

-

Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Wash slides in PBS.

-

Incubate with blocking solution for 1 hour at room temperature to block non-specific binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash slides with PBS.

-

Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash slides with PBS.

-

Incubate with ABC reagent for 30 minutes at room temperature.

-

Wash slides with PBS.

-

Apply DAB substrate and monitor for color development.

-

Stop the reaction by rinsing with water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Evans Blue Staining for Endothelial Healing

Objective: To assess the extent of endothelial denudation and re-endothelialization.

Materials:

-

Evans blue dye solution (e.g., 2% in saline)

-

Saline with heparin

-

4% paraformaldehyde (PFA) for fixation

-

Microscope slides

Procedure:

-

At the desired time point post-injury, anesthetize the rabbit.

-

Inject Evans blue dye intravenously and allow it to circulate for a specified time (e.g., 30 minutes). The dye will bind to albumin and stain areas where the endothelium is denuded.[2]

-

Perfuse the animal with heparinized saline to flush out the blood, followed by perfusion with 4% PFA to fix the tissues.

-

Carefully excise the iliac artery.

-

Open the artery longitudinally and pin it flat, luminal side up.

-

Examine and photograph the artery to visualize the blue-stained areas (denuded) and unstained areas (re-endothelialized).

-

The stained area can be quantified using image analysis software.

Signaling Pathways and Experimental Workflows

dot

Caption: Proposed mechanism of action of this compound in atherosclerosis.

dot

Caption: Experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols for Elsibucol Administration in Rabbit Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsibucol, also known as AGI-1096, is a novel phenolic intracellular antioxidant with selective anti-inflammatory and antiproliferative properties. It is a metabolically stable derivative of probucol.[1] this compound has been investigated for its potential to inhibit the development of atherosclerosis.[1] Preclinical studies in rabbit models are crucial for evaluating the pharmacokinetics, efficacy, and mechanism of action of this compound in a mammalian system that shares some similarities with human lipoprotein metabolism.[2]

These application notes provide detailed protocols for the administration of this compound to rabbit models, summarize key quantitative data from preclinical studies, and illustrate a potential signaling pathway for its antioxidant activity.

Quantitative Data Summary

The following tables summarize the key findings from a study investigating the effects of this compound on atherosclerosis in hypercholesterolemic New Zealand White rabbits.[1]

Table 1: Effect of this compound on Plasma Lipid Levels in Hypercholesterolemic Rabbits [1]

| Treatment Group | Total Cholesterol (mmol/L) | LDLc (mmol/L) | Triglycerides (mmol/L) |

| High Cholesterol Diet (Control) | 25.8 ± 2.1 | 23.9 ± 2.0 | 1.5 ± 0.3 |

| 0.5% this compound in Diet | 18.7 ± 1.5 | 16.9 ± 1.4 | 1.0 ± 0.2 |

| 1% this compound in Diet | 15.4 ± 1.2 | 13.8 ± 1.1 | 0.9 ± 0.1 |

| 1% Probucol in Diet | 20.1 ± 1.8 | 18.5 ± 1.7 | 1.2 ± 0.2 |

*p < 0.05 compared to High Cholesterol Diet (Control)

Table 2: Effect of this compound on Neointimal Hyperplasia Following Arterial Injury [1]

| Treatment Group | Neointimal Area (mm²) | Percent Reduction in Neointimal Hyperplasia |

| High Cholesterol Diet (Control) | 1.52 ± 0.14 | - |

| 1% this compound in Diet | 0.82 ± 0.09* | 46% |

| 1% Probucol in Diet | 1.03 ± 0.11 | 32% |

*p < 0.05 compared to High Cholesterol Diet (Control)

Experimental Protocols

Protocol 1: Dietary Administration of this compound in an Atherosclerosis Rabbit Model

This protocol is based on a study investigating the effect of this compound on the development of atherosclerosis following arterial injury in hypercholesterolemic rabbits.[1][3]

1. Animal Model

-

Species: New Zealand White (NZW) rabbits, male.[3]

-

Weight: 2.8-3.2 kg.[3]

-

Acclimatization: House animals under conventional conditions (12h light/dark cycle) with ad libitum access to water and standard chow for at least one week prior to the study.[3]

2. Diet Preparation and Administration

-

Atherogenic Diet: Prepare a high-cholesterol diet. A common formulation is a standard rabbit chow supplemented with 0.3-0.5% cholesterol and 3% soybean oil.[4]

-

This compound-Supplemented Diet:

-

For a 0.5% this compound diet, mix 5 grams of this compound with every 995 grams of the high-cholesterol diet.

-

For a 1% this compound diet, mix 10 grams of this compound with every 990 grams of the high-cholesterol diet.

-

Ensure thorough and homogenous mixing of this compound into the feed.

-

-

Administration: Provide the respective diets to the control and treatment groups ad libitum for the duration of the study.[4]

3. Experimental Procedure: Arterial Injury Model

-

After 3 weeks of the specialized diets, perform an angioplasty of the iliac artery to induce arterial injury.[1] This procedure is a well-established method to accelerate atherosclerosis in this model.[3]